molecular formula C8H8FNO3 B1526157 2-Amino-3-fluoro-6-methoxybenzoic acid CAS No. 1354949-83-9

2-Amino-3-fluoro-6-methoxybenzoic acid

Cat. No. B1526157
M. Wt: 185.15 g/mol
InChI Key: VUQCDRYOWXVSPB-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-6-methoxybenzoic acid is a chemical compound with the CAS Number: 1354949-83-9 . It has a molecular weight of 185.15 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC Name of this compound is 2-amino-3-fluoro-6-methoxybenzoic acid . The InChI Code is 1S/C8H8FNO3/c1-13-5-3-2-4 (9)7 (10)6 (5)8 (11)12/h2-3H,10H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

2-Amino-3-fluoro-6-methoxybenzoic acid is a powder at room temperature .

Scientific Research Applications

High-Performance Liquid Chromatography Applications

  • The use of fluorescent labeling reagents in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids is a significant application. Such methodologies, utilizing derivatization agents like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, enable the detection of amino acids at very low concentrations, demonstrating the utility of fluorinated compounds in analytical chemistry (Watanabe & Imai, 1981).

Synthetic Routes to Novel Compounds

  • The synthesis of fluorine-substituted derivatives and their potential anti-inflammatory activity showcases another application. For instance, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have been synthesized, indicating the role of fluorine substituents in modulating biological activity and improving solubility, which could have implications in drug discovery and development (Sun et al., 2019).

Unnatural Amino Acids for Peptide Synthesis

  • The development of unnatural amino acids that mimic the hydrogen-bonding functionality of peptide β-strands represents a critical application in the field of peptide synthesis and structural biology. Such compounds provide insights into protein folding and structure-function relationships in biological systems (Nowick et al., 2000).

Advancements in Heterocyclic Compound Synthesis

  • Research on the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling demonstrates the importance of fluorinated benzoic acids in creating complex structures with potential applications in materials science and pharmaceutical chemistry (Shimizu et al., 2009).

Novel Fluorescent Chiral Derivatization Reagents

  • The synthesis of chiral derivatization reagents for the separation of carboxylic acid enantiomers further illustrates the application of fluorinated benzoic acids in analytical chemistry, particularly in enhancing the capabilities of chiral chromatography (Kondo et al., 1994).

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H302, H315, H319, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-3-fluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQCDRYOWXVSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270609
Record name Benzoic acid, 2-amino-3-fluoro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-fluoro-6-methoxybenzoic acid

CAS RN

1354949-83-9
Record name Benzoic acid, 2-amino-3-fluoro-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-3-fluoro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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